Phenisonone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenisonone is a synthetic glucocorticoid, a class of steroid hormones that are produced by the adrenal gland. It is known for its anti-inflammatory and immunosuppressive properties. This compound is widely used in the treatment of various inflammatory and autoimmune conditions, as well as certain types of cancers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenisonone typically involves several key steps:
3, 20-Keto Protective Reaction: This step involves the protection of the 3 and 20 keto groups.
11-Keto Reduction Reaction: The 11-keto group is reduced to a hydroxyl group.
21-Hydroxyl Esterification Reaction: The 21-hydroxyl group is esterified.
3, 20-Keto Deprotection Reaction: The protective groups on the 3 and 20 keto groups are removed.
21-Acetic Ester Hydrolysis Reaction: The ester group at the 21 position is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of biotransformation and chemical synthesis. One common method uses hydrocortisone as a substrate, which is converted to this compound through a series of fermentation and chemical reactions .
Chemical Reactions Analysis
Types of Reactions
Phenisonone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound to other hydroxylated forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Phenisonone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroid chemistry and synthesis.
Biology: Employed in research on cellular signaling pathways and gene expression.
Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases, as well as certain cancers.
Mechanism of Action
Phenisonone exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the transcription of specific genes. This leads to a decrease in the production of inflammatory mediators and suppression of the immune response. The molecular targets include various cytokines and enzymes involved in the inflammatory process .
Comparison with Similar Compounds
Phenisonone is similar to other glucocorticoids such as prednisone, prednisolone, and dexamethasone. it has unique properties that make it distinct:
Prednisone: Similar anti-inflammatory properties but different pharmacokinetics.
Prednisolone: More potent than prednisone but less potent than dexamethasone.
Dexamethasone: More potent and longer-lasting effects compared to this compound
Similar Compounds
- Prednisone
- Prednisolone
- Dexamethasone
- Hydrocortisone
- Methylprednisolone
This compound’s unique combination of potency and duration of action makes it a valuable compound in both clinical and research settings.
Properties
CAS No. |
715646-49-4 |
---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(propan-2-ylamino)propan-1-one |
InChI |
InChI=1S/C12H17NO3/c1-7(2)13-8(3)12(16)9-4-5-10(14)11(15)6-9/h4-8,13-15H,1-3H3 |
InChI Key |
GPHUDPVNXDFRCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.